molecular formula C5H4BrNO B086726 2-Bromopyridine 1-oxide CAS No. 14305-17-0

2-Bromopyridine 1-oxide

Cat. No. B086726
CAS RN: 14305-17-0
M. Wt: 174 g/mol
InChI Key: NJCMNBWUKHLGIC-UHFFFAOYSA-N
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Patent
US05929082

Procedure details

2-Bromopyridine-N-oxide (28.36 g) was carefully dissolved in concentrated sulphuric acid (43 ml) with stirring. A mixture of concentrated sulphuric acid (65 ml) and concentrated nitric acid (43 ml) was added dropwise, and the mixture refluxed for 3 hours and allowed to cool to room temperature. The mixture was then poured on to ice and the precipitate removed by filtration , washed with water and air dried leaving a fine yellow powder of 2-Bromo-4-nitro-pyridine-N-oxide (14.08 g, 63%), m.p. 145-147° C.
Quantity
28.36 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N+:3]=1[O-:8].[N+:9]([O-])([OH:11])=[O:10]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:4][N+:3]=1[O-:8]

Inputs

Step One
Name
Quantity
28.36 g
Type
reactant
Smiles
BrC1=[N+](C=CC=C1)[O-]
Name
Quantity
43 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
43 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
65 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The mixture was then poured on to ice
CUSTOM
Type
CUSTOM
Details
the precipitate removed by filtration
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 14.08 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.